
3-methyl-4-(4-nitrophenyl)azo-5-oxo-4H-pyrazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4-[2-(4-nitrophenyl)diazen-1-yl]-5-oxo-2H-pyrazole-1-carbothioamide is a complex organic compound known for its diverse applications in scientific research and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[2-(4-nitrophenyl)diazen-1-yl]-5-oxo-2H-pyrazole-1-carbothioamide typically involves multi-step organic reactions. One common method includes the diazotization of 4-nitroaniline followed by coupling with a pyrazole derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pH control, along with continuous monitoring, ensures consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-4-[2-(4-nitrophenyl)diazen-1-yl]-5-oxo-2H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-methyl-4-[2-(4-nitrophenyl)diazen-1-yl]-5-oxo-2H-pyrazole-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-methyl-4-[2-(4-nitrophenyl)diazen-1-yl]-5-oxo-2H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-4-[(E)-2-(4-nitrophenyl)diazen-1-yl]-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- 1,3,4-thiadiazole derivatives
Uniqueness
Compared to similar compounds, 3-methyl-4-[2-(4-nitrophenyl)diazen-1-yl]-5-oxo-2H-pyrazole-1-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
26179-01-1 |
|---|---|
Molekularformel |
C11H10N6O3S |
Molekulargewicht |
306.30 g/mol |
IUPAC-Name |
5-methyl-4-[(4-nitrophenyl)diazenyl]-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C11H10N6O3S/c1-6-9(10(18)16(15-6)11(12)21)14-13-7-2-4-8(5-3-7)17(19)20/h2-5,15H,1H3,(H2,12,21) |
InChI-Schlüssel |
QVNXSAGCDZIDMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


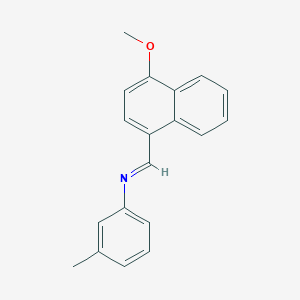
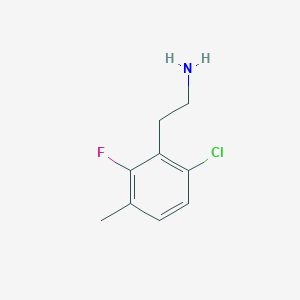
![5-[(2-Chlorophenyl)methylene]-2-thioxo-thiazolidin-4-one](/img/structure/B15148054.png)
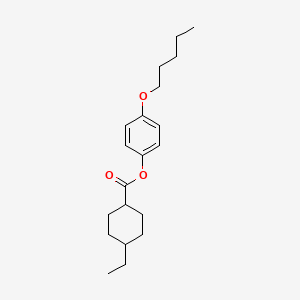
![N-(1,3-thiazol-2-yl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B15148058.png)
![Methyl 2-({[(4-methoxyphenoxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B15148073.png)
![4-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)benzamide](/img/structure/B15148088.png)
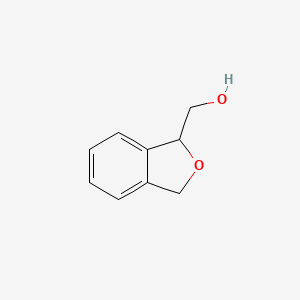
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4'-propoxybiphenyl-4-yl)-1,2,4-oxadiazole](/img/structure/B15148104.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-iodophenoxy)acetamide](/img/structure/B15148107.png)
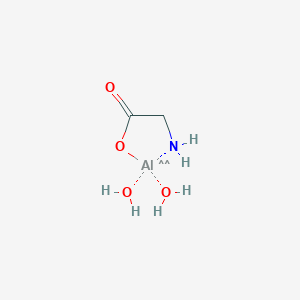
![N'-[(3-nitrophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B15148127.png)
![2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+)](/img/structure/B15148132.png)
![2-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148138.png)
